molecular formula C17H21F2N5 B15120577 2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B15120577
M. Wt: 333.4 g/mol
InChI Key: RFGLWMJTVCBREE-UHFFFAOYSA-N
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Description

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and dimethylpyrimidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21F2N5

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H21F2N5/c1-22(2)16-3-4-20-17(21-16)24-7-5-23(6-8-24)12-13-9-14(18)11-15(19)10-13/h3-4,9-11H,5-8,12H2,1-2H3

InChI Key

RFGLWMJTVCBREE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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